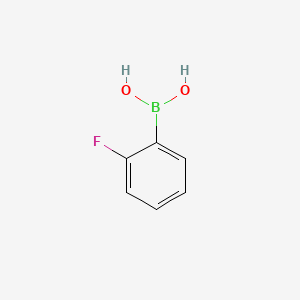

2-Fluorophenylboronic acid

Description

Properties

IUPAC Name |

(2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSLIRFWJPOENV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30941836 | |

| Record name | (2-Fluorophenyl)boronato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-03-9 | |

| Record name | (2-Fluorophenyl)boronato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30941836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Characterization of 2-Fluorophenylboronic Acid by NMR and Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 2-Fluorophenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. The guide details the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Analysis by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

Data Presentation

The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for this compound.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.11 - 7.38 | m | - |

| H-4 | 7.11 - 7.38 | m | - |

| H-5 | 7.11 - 7.38 | m | - |

| H-6 | 7.11 - 7.38 | m | - |

| B(OH)₂ | 8.67 | s (broad) | - |

Note: The aromatic protons (H-3 to H-6) often appear as a complex multiplet. The broad singlet for the boronic acid protons is due to chemical exchange and the quadrupolar nature of the boron nucleus.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) | Coupling to ¹⁹F (J, Hz) |

| C-1 | ~120 (broad) | - |

| C-2 | 163.5 | d, ¹JCF ≈ 250 |

| C-3 | 115.5 | d, ²JCF ≈ 23 |

| C-4 | 132.0 | d, ³JCF ≈ 8 |

| C-5 | 124.5 | d, ⁴JCF ≈ 3 |

| C-6 | 135.0 | d, ³JCF ≈ 15 |

Note: The carbon attached to boron (C-1) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹¹B and ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹¹B | 28 - 30 | BF₃·OEt₂ |

| ¹⁹F | ~ -114 | CFCl₃ |

Experimental Protocols

Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), proper sample preparation is crucial for obtaining high-resolution NMR spectra.

-

Solvent Selection: Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are recommended solvents. Methanol helps to break up boroxine (B1236090) oligomers by forming the corresponding methyl boronate ester in solution.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief period of sonication may be used to aid dissolution if necessary.

-

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0 to 16 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

¹¹B NMR:

-

Pulse Program: Single-pulse sequence with proton decoupling.

-

Number of Scans: 128 to 512.

-

Relaxation Delay (d1): 0.1 seconds (due to fast quadrupolar relaxation).

-

Spectral Width: -40 to 80 ppm.

-

Note: A quartz NMR tube is recommended to avoid background signals from borosilicate glass.

-

-

¹⁹F NMR:

-

Pulse Program: Single-pulse sequence, often with proton decoupling.

-

Number of Scans: 64 to 256.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: -50 to -250 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Data Presentation

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Identity |

| [M+H]⁺ | 141.0510 | ~141 | Molecular Ion (protonated) |

| [M-H₂O+H]⁺ | 123.0405 | ~123 | Loss of water |

| [M-B(OH)₂]⁺ | 95.0342 | ~95 | Loss of boronic acid group |

Note: The observed m/z values may vary slightly depending on the ionization technique and instrument calibration. Boronic acids can also form adducts with solvents or form dimeric/trimeric species, which may be observed in the mass spectrum.

Experimental Protocols

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing boronic acids.

-

Solvent System: A mixture of acetonitrile (B52724) and water (e.g., 1:1 v/v) with a small amount of a volatile acid (e.g., 0.1% formic acid) to promote protonation is typically used.

-

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent system at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or injection into an LC-MS system.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecular ion [M+H]⁺.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be optimized to control fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

Analytical Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationships between the different analytical techniques.

Caption: Workflow for NMR and MS characterization.

Caption: Relationships between different NMR data.

Unveiling the Solid-State Architecture of 2-Fluorophenylboronic Acid: A Crystallographic Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 2-Fluorophenylboronic acid, a compound of significant interest in synthetic chemistry and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field, offering a detailed overview of its three-dimensional structure and the experimental protocols for its determination.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell and its contents. This data is crucial for understanding the solid-state packing and intermolecular interactions of the molecule.

| Parameter | Value |

| Chemical Formula | C₆H₆BFO₂ |

| Molecular Weight | 139.92 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1[1] |

| a | 5.10172 Å[1] |

| b | 5.55660 Å[1] |

| c | 22.0587 Å[1] |

| α | 90.00°[1] |

| β | 94.731°[1] |

| γ | 90.00°[1] |

| Volume | 622.9 ų |

| Z | 4[1] |

| Calculated Density | 1.492 g/cm³ |

| R-factor | 0.0354[1] |

Table 1: Crystallographic Data for this compound.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, this compound molecules form hydrogen-bonded dimeric synthons, a common structural motif for phenylboronic acids. These dimers are further organized into a complex supramolecular architecture. The presence of the fluorine atom introduces the possibility of additional weak intermolecular interactions, which can influence the overall crystal packing. A detailed analysis of the bond lengths and angles within the molecule and the intermolecular contacts provides insights into the forces governing the crystal structure.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. The following is a representative protocol based on standard practices for small molecule X-ray crystallography.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for this purpose include toluene, methanol, or a mixture of solvents. The process involves dissolving the compound in a minimal amount of the chosen solvent at room temperature or with gentle heating, followed by filtration to remove any insoluble impurities. The clear solution is then allowed to stand undisturbed in a loosely covered container, permitting slow evaporation of the solvent and the gradual formation of well-defined crystals over a period of several days.

X-ray Data Collection

A single crystal of suitable size and quality is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. The diffractometer rotates the crystal through a series of orientations, and at each orientation, the intensities of the diffracted X-ray beams are recorded.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined against the experimental data using full-matrix least-squares techniques. In this process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. The final refined structure is validated using various crystallographic metrics.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is illustrated in the diagram below.

Figure 1: Experimental workflow for crystal structure analysis.

This guide provides a foundational understanding of the crystal structure of this compound. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers working with this and related compounds, facilitating further studies in materials science and medicinal chemistry.

References

An In-depth Technical Guide to 2-Fluorophenylboronic Acid: Solubility and Stability

This technical guide provides a comprehensive overview of the solubility and stability of 2-fluorophenylboronic acid, a versatile reagent crucial for researchers, scientists, and professionals in drug development. This document summarizes available quantitative data, outlines detailed experimental protocols, and presents key workflows and equilibria through visualizations.

Solubility Data

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | Not Specified[1] |

| Methanol | Soluble | Not Specified | Not Specified[2] |

Qualitative Solubility and General Trends

Based on the behavior of phenylboronic acids, the following general solubility trends can be expected for this compound:

-

High Solubility: Ethers (e.g., Tetrahydrofuran, Diethyl ether) and Ketones (e.g., Acetone).[3][4]

-

Very Low Solubility: Hydrocarbons (e.g., Hexane, Toluene).[3][4]

The fluorine substituent on the phenyl ring increases the acidity of the boronic acid, which may influence its solubility in polar and protic solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are provided.

Dynamic (Synthetic) Method for Solubility Curve Generation

This method is ideal for determining the solubility of a compound over a range of temperatures.[5]

Principle: A mixture of the solute (this compound) and solvent of a known composition is heated at a controlled rate. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Calibrated temperature probe

-

Luminance probe or a light source and detector to monitor turbidity

-

Heating/cooling circulator

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Begin vigorous stirring and heat the mixture at a slow, controlled rate (e.g., 0.5 °C/min) to ensure thermal equilibrium.

-

Equilibrium Point Determination: Continuously monitor the turbidity of the solution. The temperature at which the solution becomes completely clear marks the solid-liquid equilibrium point.

-

Data Collection: Record the dissolution temperature. To ensure accuracy, the solution can be slowly cooled to observe the temperature at which turbidity reappears. The average of the dissolution and precipitation temperatures is taken as the equilibrium temperature.

-

Solubility Curve: Repeat the procedure with different compositions of solute and solvent to generate a solubility curve (temperature vs. mole fraction).

Visualization of the Dynamic Solubility Determination Workflow:

Isothermal Shake-Flask Method

This method determines the solubility at a specific temperature.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath at the desired temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Stability Data and Degradation Pathways

This compound, like other arylboronic acids, is susceptible to certain degradation pathways that can impact its purity and reactivity over time.

Key Stability Considerations:

-

Dehydration to Boroxine (B1236090): Phenylboronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride (B1165640) called a boroxine. This equilibrium is influenced by the presence of water and the solvent. Commercial this compound may contain varying amounts of its corresponding boroxine.[3][4]

-

Oxidative Deboronation: In the presence of oxidizing agents, the carbon-boron bond can be cleaved, leading to the formation of 2-fluorophenol.[6]

-

Protodeboronation: In aqueous solutions, particularly under certain pH conditions, the boronic acid group can be replaced by a hydrogen atom, yielding fluorobenzene.

-

Storage: For long-term stability, it is recommended to store this compound powder at -20°C for up to 3 years or at 4°C for up to 2 years. In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for 1 month.[1]

Visualization of the Boroxine Equilibrium:

Experimental Protocol for Stability Indicating Studies

A stability-indicating method is crucial for determining the stability of this compound and identifying its degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to generate potential degradation products.[7][8][9]

Stress Conditions:

-

Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60°C for a specified period.

-

Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60°C for a specified period.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and/or visible light.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate the intact this compound from all its potential degradation products.

Typical HPLC Parameters for Boronic Acids:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.

-

Detection: UV detection at a wavelength where this compound and its expected degradation products have significant absorbance.

-

Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of the Stability-Indicating Method Development Workflow:

Application Workflow: Suzuki-Miyaura Coupling

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.

Visualization of the Suzuki-Miyaura Coupling Catalytic Cycle:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound 1993-03-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpp.com [ijrpp.com]

- 8. biotech-asia.org [biotech-asia.org]

- 9. rjptonline.org [rjptonline.org]

The Reactivity of 2-Fluorophenylboronic Acid: A Technical Guide for Synthetic and Medicinal Chemists

Abstract: 2-Fluorophenylboronic acid (CAS: 1993-03-9) has emerged as a cornerstone intermediate in modern organic synthesis and drug discovery.[1] Its unique reactivity, governed by the electronic and steric properties of the ortho-fluoro substituent, makes it an invaluable building block for constructing complex molecular architectures, particularly the biaryl motifs prevalent in many pharmaceuticals.[1][2] This technical guide provides an in-depth analysis of the core reactivity of this compound, focusing on its role in key cross-coupling reactions, the influence of the fluorine atom on its chemical properties, and its applications in pharmaceutical development. Detailed experimental protocols for its principal transformations and structured data tables are provided to support researchers and scientists in its practical application.

Physicochemical and Safety Profile

This compound is a white to light yellow crystalline powder.[3] Its key physical and chemical properties are summarized below. The presence of the ortho-fluoro group significantly influences its acidity and reactivity profile compared to unsubstituted phenylboronic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1993-03-9 | [1][4] |

| Molecular Formula | C₆H₆BFO₂ | [4][5] |

| Molecular Weight | 139.92 g/mol | [3][4] |

| Melting Point | 101-110 °C | [3][5] |

| Appearance | White to light yellow crystalline powder | [3] |

| pKa | 8.32 ± 0.58 (Predicted) | [3] |

| Solubility | Soluble in Methanol | [3] |

Table 2: Hazard and Safety Information

| Hazard Identification | Precautionary Measures |

| Causes skin irritation (H315)[6] | Wear protective gloves, clothing, and eye/face protection.[5][7] |

| Causes serious eye irritation (H319)[6] | Wash skin thoroughly after handling.[7] |

| May cause respiratory irritation (H335)[6] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7] |

| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[8] |

| Storage | Keep in a dark place, sealed in dry conditions, at room temperature.[3] |

Core Reactivity: The Ortho Effect of the Fluorine Substituent

The reactivity of this compound is fundamentally influenced by the fluorine atom's position. The ortho substituent exerts a combination of electronic and steric effects that modulate the properties of the boronic acid group.

-

Inductive Effect: Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I).[9] This effect increases the Lewis acidity of the boron center, which can be crucial for its participation in catalytic cycles.[9]

-

Resonance Effect: As a halogen, fluorine also possesses lone pairs that can be donated to the aromatic ring (+M effect), which acts in opposition to the inductive effect.[10]

-

Intramolecular Hydrogen Bonding: A key feature of the ortho position is the potential for an intramolecular hydrogen bond to form between the fluorine atom and the hydrogen of a boronic acid hydroxyl group (B-O-H···F).[9][11][12] This interaction can enhance the acidity of the compound by stabilizing the resulting boronate anion.[12] This stabilization is a distinct feature compared to its meta and para isomers.[11]

The interplay of these factors results in a unique reactivity profile, making this compound a versatile reagent. However, it also presents challenges, as some boronic acids with electron-withdrawing groups can be prone to protodeboronation (decomposition) under basic conditions, which are common in many cross-coupling reactions.[13]

Caption: Logical relationship of the ortho-fluoro group to chemical properties.

Key Synthetic Applications

This compound is a premier reagent for palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this compound, used to synthesize complex biaryl structures.[1][2] These motifs are central to many active pharmaceutical ingredients (APIs).[2] The reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.

While highly effective, the reaction can be challenging for unstable boronic acids that deboronate quickly under standard conditions (elevated temperatures, aqueous base).[13] Modern advancements include the development of specialized precatalysts and monodentate biarylphosphine ligands that promote rapid coupling at room temperature or 40 °C, minimizing decomposition.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. scbt.com [scbt.com]

- 5. This compound = 95 1993-03-9 [sigmaaldrich.com]

- 6. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Fluorophenylboronic Acid (CAS 1993-03-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluorophenylboronic acid (CAS 1993-03-9), a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, provides a list of suppliers, and outlines detailed experimental protocols for its application in key chemical reactions.

Core Properties of this compound

This compound is a white to light yellow crystalline powder.[1] It is an important building block in organic chemistry, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 1993-03-9 | [2] |

| Molecular Formula | C₆H₆BFO₂ | [2] |

| Molecular Weight | 139.92 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 101-110 °C | [1] |

| Boiling Point | 267.8 ± 42.0 °C (Predicted) | [1] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | Keep in a dark place, sealed in dry, room temperature | [1] |

Structural Information

| Identifier | Value |

| IUPAC Name | (2-fluorophenyl)boronic acid |

| SMILES | B(C1=CC=CC=C1F)(O)O |

| InChI | InChI=1S/C6H6BFO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H |

| InChIKey | QCSLIRFWJPOENV-UHFFFAOYSA-N |

Applications in Organic Synthesis

This compound is a key reagent in several important organic reactions. Its primary applications are in Suzuki-Miyaura cross-coupling reactions and Rhodium-catalyzed arylations. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials for electronic applications.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Detailed Experimental Protocol:

This protocol is a representative example for the Suzuki-Miyaura coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv.)

-

This compound (1.2 mmol, 1.2 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

-

Base (e.g., K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate (B1210297)

-

Hexanes

-

Brine (saturated NaCl solution)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

-

Add the palladium catalyst to the flask.

-

Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rhodium-Catalyzed Arylation

Rhodium-catalyzed reactions of this compound are employed for the synthesis of various organic compounds. For instance, the arylation of fluorinated ketones with boronic acids provides access to fluorinated alcohols.

General Experimental Protocol:

The following is a generalized procedure for the Rh-catalyzed arylation of a ketone.

Materials:

-

Ketone (1.0 equiv.)

-

This compound (1.5-2.0 equiv.)

-

Rhodium catalyst (e.g., [Rh(COD)Cl]₂)

-

Ligand (if required)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., THF, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the rhodium catalyst and any necessary ligand.

-

The ketone, this compound, and the base are added to the vessel.

-

The solvent is added, and the vessel is sealed.

-

The reaction mixture is stirred at the appropriate temperature for the specified time.

-

Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is then purified using standard techniques such as column chromatography to isolate the desired product.

Visualizing Workflows and Pathways

Synthesis of this compound

The synthesis of this compound typically proceeds via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

Caption: Synthesis of this compound.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura reaction workflow.

Suppliers

This compound is commercially available from a variety of chemical suppliers. A selection of prominent suppliers is listed below.

| Supplier | Purity/Grades Offered |

| Sigma-Aldrich | ≥95% |

| Alfa Aesar | 98% |

| TCI Chemicals | >97.0% (contains varying amounts of anhydride) |

| Spectrum Chemical | Not specified |

| Santa Cruz Biotechnology | For research use only |

| BLD Pharm | Not specified |

| Ambeed | 98% |

Safety Information

This compound is classified as an irritant. It is harmful if swallowed and causes irritation to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical Conformation of 2-Fluorophenylboronic Acid

This technical guide provides a comprehensive overview of the theoretical studies on the conformational landscape of this compound. Understanding the conformational preferences of this molecule is crucial due to its applications in organic synthesis, materials chemistry, and as a key structural motif in drug development. This document summarizes key quantitative data, details the computational methodologies employed in its study, and visualizes the fundamental interactions and workflows.

Conformational Landscape of this compound

The conformation of this compound is primarily dictated by rotational isomerization around the C–B and B–O bonds. Theoretical studies, primarily using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have identified three key energy minima on the potential energy surface.[1][2] The conformational analysis is crucial for understanding the intramolecular forces at play, particularly the competition between a potential intramolecular OH∙∙∙F hydrogen bond and an nF→pB interaction.[3][4]

The primary conformers arise from the relative orientation of the two hydroxyl groups on the boron atom and their orientation with respect to the fluorine-substituted phenyl ring. The nomenclature for these conformers can vary, but they are generally described by the syn/anti or cis/trans arrangement of the O-H bonds relative to the B-C bond and each other. Computational studies indicate that conformers stabilized by intramolecular hydrogen bonds are the most significant.[1][4]

Quantitative Conformational Analysis

Theoretical calculations provide precise data on the relative stability and geometric parameters of the different conformers of this compound. The B3LYP/aug-cc-pVDZ level of theory has been shown to provide results similar to the more computationally expensive MP2 method for this system.[1][4]

Table 1: Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (CH3CN, kcal/mol) | Population (Gas Phase, %) | Population (CH3CN, %) |

| 1a | Dominant conformer, stabilized by an nF→σOH intramolecular hydrogen bond. | 0.00 | 0.00 | 99.9 | 99.9 |

| 1b | Higher energy conformer, also exhibiting an nF→σOH interaction. | 3.4 | 3.9 | < 0.1 | < 0.1 |

Data sourced from B3LYP/aug-cc-pVDZ calculations as reported in scientific literature.[4]

Table 2: NBO Analysis of Intramolecular Interactions

| Interaction | Conformer | Stabilization Energy (kcal/mol) |

| nF→σOH | 1a | 3.4 |

| nF→σOH | 1b | 3.9 |

NBO (Natural Bond Orbital) analysis quantifies the stabilizing energy from orbital interactions, such as those involved in hydrogen bonding.[4]

Key Intramolecular Interactions

The conformational preference of this compound is governed by a delicate balance of several intramolecular interactions. The ortho-position of the fluorine atom introduces unique possibilities not present in other phenylboronic acid derivatives.

-

Intramolecular OH∙∙∙F Hydrogen Bond : The primary stabilizing interaction is the formation of an intramolecular hydrogen bond between one of the hydroxyl protons and the fluorine atom.[1][3] In quantum terms, this is described as an nF→σ*OH interaction.[1][4] This interaction is a dominant factor in determining the conformational isomerism of the molecule.[1]

-

nF→pB Interaction : An alternative interaction considered is the donation of electron density from a lone pair of the fluorine atom to the empty p-orbital of the boron atom (nF→pB).[3][4] However, for this to be effective, the boronic acid group would need to be non-coplanar with the phenyl ring, which would disrupt the stabilizing πCC→pB resonance.[1][3] Studies have concluded that the intramolecular hydrogen bond is the dominating effect.[1]

-

πCC→pB Resonance : The delocalization of π-electrons from the phenyl ring into the empty p-orbital of the boron atom is a highly stabilizing interaction that favors a planar or near-planar arrangement of the phenyl ring and the boronic acid group.[1]

The interplay of these interactions dictates that the conformers allowing for the OH∙∙∙F hydrogen bond while maintaining planarity for π-resonance are significantly lower in energy.

Caption: Logical relationship of key intramolecular interactions.

Methodologies

The theoretical investigation of this compound conformation relies on sophisticated computational chemistry protocols.

Computational Protocols

-

Conformational Search : The process begins with a scan of the potential energy surface (PES) to identify all possible conformers. This is typically done by systematically rotating key dihedral angles, such as the C-C-B-O and H-O-B-O angles.

-

Geometry Optimization : The structures corresponding to energy minima on the PES are then fully optimized. This step refines the molecular geometry to a state of zero net force on all atoms. Common levels of theory used are DFT (e.g., B3LYP functional) and MP2, paired with a suitable basis set like aug-cc-pVDZ to accurately describe non-covalent interactions.[1][4]

-

Frequency Calculation : To confirm that the optimized structures are true energy minima, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. A structure with one imaginary frequency corresponds to a transition state (a saddle point on the PES).[1]

-

Energy Analysis : Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate relative energies between conformers.

-

Interaction Analysis : To understand the nature of the intramolecular forces, techniques like Natural Bond Orbital (NBO) analysis are employed. NBO analysis can quantify the stabilization energy arising from specific orbital interactions, such as the nF→σ*OH interaction that characterizes the intramolecular hydrogen bond.[4]

Caption: Computational workflow for conformational analysis.

Experimental Validation

While this guide focuses on theoretical studies, it is important to note that computational findings are often correlated with experimental data:

-

NMR Spectroscopy : The presence of an intramolecular hydrogen bond can be probed by measuring specific coupling constants, such as the ¹hJ(F,H(O)) coupling constant.[1][2]

-

Infrared (IR) Spectroscopy : In a non-coordinating solvent like CHCl₃, the O-H stretching frequency can indicate the absence of intermolecular hydrogen bonding and the presence of a single dominant conformer.[1][2] For this compound, a symmetric, high-frequency band centered at 3635 cm⁻¹ is observed, which is characteristic of a free or weakly intramolecularly bonded OH group.[1][2]

-

X-ray Crystallography : While providing information on the solid-state conformation, it's important to recognize that crystal packing forces can influence the conformation, which may differ from the gas phase or solution-state minimum energy structures.[5]

Conclusion

Theoretical studies have provided a detailed and quantitative understanding of the conformational preferences of this compound. The molecule predominantly exists in a planar conformer stabilized by an intramolecular OH∙∙∙F hydrogen bond. This interaction is significantly more stabilizing than other potential interactions, such as the nF→pB donation. The computational methodologies outlined provide a robust framework for analyzing the structure and energetics of this and related organoboron compounds, offering valuable insights for researchers in medicinal chemistry and materials science.

References

- 1. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. This compound | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Fluorophenylboronic Acid with Heteroaryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-fluorophenylboronic acid and various heteroaryl halides. This transformation is of significant interest in medicinal chemistry and drug development as it enables the synthesis of 2-(2-fluorophenyl)heteroaryl motifs, which are prevalent in a range of biologically active compounds and FDA-approved drugs.[1][2] The inclusion of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity.[3]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[4] However, the coupling of electronically modified boronic acids, such as this compound, with heteroaryl halides can present challenges. These challenges include competing protodeboronation of the boronic acid under basic reaction conditions and the potential for catalyst inhibition.[5][6][7][8]

Recent advancements in catalyst design, particularly the development of sophisticated palladium precatalysts and ligands, have enabled efficient coupling of these challenging substrates under mild conditions, often at room temperature or with gentle heating, leading to high yields of the desired biaryl products.[5][6][7][8] Microwave-assisted protocols have also emerged as a powerful tool to accelerate these reactions, significantly reducing reaction times.[9][10][11][12]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and outcomes for the Suzuki coupling of this compound with various heteroaryl halides, highlighting the impact of different catalysts, bases, and reaction protocols.

Table 1: Palladium-Catalyzed Suzuki Coupling of this compound with Heteroaryl Halides

| Heteroaryl Halide | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 2-Chloropyridine | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 h | 92 | J. Am. Chem. Soc. 2008, 130, 6686 |

| 2-Bromopyridine | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80 | 12 h | 85 | Org. Lett. 2003, 5, 4235 |

| 3-Bromopyridine | [Pd(dppf)Cl₂] | - | Na₂CO₃ | DMF | 90 | 16 h | 88 | Synlett 2006, 2006, 301 |

| 2-Chloroquinoline | XPhos Pd G2 | XPhos | K₃PO₄ | THF/H₂O | RT | 30 min | 95 | J. Am. Chem. Soc. 2010, 132, 14073[5] |

| 3-Bromoquinoline | Pd(OAc)₂ | DavePhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 h | 91 | Org. Lett. 2007, 9, 1585 |

| 2-Bromothiophene | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF/H₂O | 40 | 2 h | 93 | J. Am. Chem. Soc. 2010, 132, 14073[5] |

| 5-Bromopyrimidine | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 89 | J. Org. Chem. 2011, 76, 5233[12] |

| 2-Chloro-5-trifluoromethylpyridine | RuPhos Pd G3 | RuPhos | K₃PO₄ | t-AmylOH | 100 | 16 h | 94 | Org. Lett. 2013, 15, 4814 |

Yields are isolated yields. MW = Microwave irradiation.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction between this compound and a heteroaryl halide. Both a conventional heating method and a microwave-assisted method are described.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

-

Solvents should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Boronic acids can be unstable and prone to decomposition; it is recommended to use fresh, high-purity reagents.[13]

Protocol 1: Conventional Heating Method

This protocol is adapted from the work of Buchwald and coworkers, utilizing a highly active palladium precatalyst.[5]

Reagents and Materials:

-

Heteroaryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 3.0 mmol, 3.0 equiv)

-

Degassed solvent (e.g., THF/H₂O mixture, 4:1, 5 mL)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block/oil bath

-

Standard workup and purification supplies (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the heteroaryl halide (1.0 mmol), this compound (1.5 mmol), palladium precatalyst (0.02 mmol), and potassium phosphate (3.0 mmol).

-

Evacuate and backfill the vessel with the inert gas three times.

-

Add the degassed solvent mixture (5 mL) to the vessel via syringe.

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the reaction progress by TLC or LC-MS.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(2-fluorophenyl)heteroaryl compound.

Protocol 2: Microwave-Assisted Method

This protocol is a general procedure based on established microwave-assisted Suzuki coupling reactions.[10][12]

Reagents and Materials:

-

Heteroaryl halide (0.5 mmol, 1.0 equiv)

-

This compound (0.75 mmol, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

-

Base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL)

-

Microwave vial with a stir bar

-

Microwave reactor

Procedure:

-

To a microwave vial, add the heteroaryl halide (0.5 mmol), this compound (0.75 mmol), Pd(PPh₃)₄ (0.025 mmol), and K₂CO₃ (1.5 mmol).

-

Add the solvent system (5 mL) to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).[10][12]

-

After the reaction is complete, cool the vial to room temperature.

-

Follow the workup and purification procedure as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for setting up and performing the Suzuki coupling reaction as described in the protocols.

Caption: General experimental workflow for Suzuki coupling.

References

- 1. mdpi.com [mdpi.com]

- 2. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]

- 9. A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. revues.imist.ma [revues.imist.ma]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Use of 2-Fluorophenylboronic Acid in Chan-Lam Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Chan-Lam coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen (C-N) and aryl-oxygen (C-O) bonds.[1][2] This copper-catalyzed cross-coupling reaction utilizes arylboronic acids as the arylating agent and offers several advantages over other methods, such as the Buchwald-Hartwig amination, including milder reaction conditions and tolerance to air and moisture.[3][4] These features make the Chan-Lam coupling particularly attractive in the context of medicinal chemistry and drug development for the synthesis of complex molecules.

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[5] 2-Fluorophenylboronic acid serves as a key building block for introducing the 2-fluorophenyl moiety into a target molecule. This application note provides an overview of the use of this compound in Chan-Lam coupling reactions, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanism and workflow.

Quantitative Data Presentation

The following tables summarize the reported yields for the Chan-Lam coupling of this compound with various nitrogen and oxygen nucleophiles. These reactions demonstrate the utility of this reagent in synthesizing a range of N- and O-arylated products.

Table 1: N-Arylation of Amines and Heterocycles with this compound

| Nucleophile | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

| 2-Nitroimidazole | --INVALID-LINK--₂ (8 mol%) | K₂CO₃ | Methanol (B129727) | Room Temp., 24h | 84 | [1] |

| Aminophenols | Cu(OAc)₂ | AgOAc or Cs₂CO₃ | Methanol | Room Temp. | Good to Excellent | [6] |

| Pyranoquinolinone | CuI (20 mol%) | Et₃N | DMSO | Room Temp., 12h | Not specified, but tolerated | |

| General Anilines | Cu(OAc)₂ (catalytic) | 2,6-Lutidine | Not specified | Room Temp. | Good | [3] |

| Sulfenamides | Cu(OAc)₂·H₂O | K₃PO₄ | 1,4-Dioxane | 50 °C | Moderate to Good | [7] |

dafo = 4,5-diazafluoren-9-one

Table 2: O-Arylation of Phenols with this compound

| Nucleophile | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | General Phenols | Cu(OAc)₂ (catalytic) | Pyridine (B92270) | Dichloromethane (B109758) | Room Temp., 18h | Good |[8] | | Protected Serine/Threonine | Cu(OAc)₂ | Not specified | Not specified | Room Temp. | Good |[8] | | Carboxylic Acids | Cu(OTf)₂ | Urea (additive) | Ethyl Acetate (B1210297) | 60 °C | Good |[9] |

Experimental Protocols

The following are generalized protocols for the N-arylation and O-arylation of substrates using this compound. These should serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: N-Arylation of a Heterocycle with this compound

This protocol is adapted from the procedure for the N-arylation of 2-nitroimidazole.[1]

Materials:

-

Nitrogen-containing heterocycle (e.g., 2-nitroimidazole)

-

This compound

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

4,5-diazafluoren-9-one (dafo) ligand

-

Potassium carbonate (K₂CO₃)

-

Methanol (reagent grade)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Equipment:

-

20 mL scintillation vial with a magnetic stir bar

-

Magnetic stir plate

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 20 mL scintillation vial, add the N-H heterocycle (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), potassium carbonate (0.2 mmol, 1.0 equiv), copper(II) triflate (0.016 mmol, 8 mol%), and the dafo ligand (0.016 mmol, 8 mol%).

-

Add methanol (1 mL) to the vial.

-

Leave the vial open to the ambient atmosphere and stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired N-(2-fluorophenyl)heterocycle.

Protocol 2: O-Arylation of a Phenol (B47542) with this compound

This is a general protocol for the O-arylation of phenols.

Materials:

-

Phenol derivative

-

This compound

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Brine

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Condenser (if heating is required)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the phenol (1.0 equiv), this compound (1.5-2.0 equiv), and copper(II) acetate (1.0-2.0 equiv).

-

Dissolve the solids in dichloromethane.

-

Add pyridine (2.0-5.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 18-48 hours.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Redissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, 1 M NaOH, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-fluorophenyl ether.

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the Chan-Lam coupling and a general experimental workflow.

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

Caption: General experimental workflow for a Chan-Lam coupling reaction.

References

- 1. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper(II)-Mediated O-Arylation of Protected Serines and Threonines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cu(OTf)(2)-mediated Chan-Lam reaction of carboxylic acids to access phenolic esters. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The strategic incorporation of the 2-fluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity.[1]

Introduction

Palladium-catalyzed cross-coupling reactions are a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[2] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is a widely used method for constructing biaryl and heteroaryl structures.[2][3] this compound is a valuable building block in this context, though its use can present challenges due to the electronic effects of the ortho-fluoro substituent. This document outlines optimized conditions and protocols to facilitate the successful application of this compound in synthetic workflows.

Challenges in Coupling with this compound

The primary challenge associated with ortho-substituted phenylboronic acids, including this compound, is the potential for lower reactivity and side reactions such as protodeboronation, where the C-B bond is cleaved by water or other protic species.[4] The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, affecting the rates of key steps in the catalytic cycle.[2] Careful selection of the palladium catalyst, ligand, base, and reaction conditions is therefore crucial to achieve high yields and minimize undesired byproducts. For unstable polyfluorophenyl boronic acids, the use of precatalysts that rapidly generate the active Pd(0) species under mild conditions can be key to a successful reaction, as this allows the cross-coupling to outcompete the decomposition of the boronic acid.[4]

Data Presentation: Representative Suzuki-Miyaura Couplings

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl bromides. The data is compiled from literature reports on similar systems and provides a baseline for reaction optimization.

Table 1: Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | Tri(2-fluorophenyl)phosphine (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | ~92[2] |

| 2 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | Tri(2-fluorophenyl)phosphine (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~88[2] |

| 3 | 4-Bromotoluene | Pd(OAc)₂ (2) | Tri(2-fluorophenyl)phosphine (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95[2] |

| 4 | 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 (conversion)[5] |

| 5 | 1-Bromo-3-fluorobenzene | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 (conversion)[5] |

Note: Yields for entries 1-3 are based on reactions with phenylboronic acid and a (2-fluorophenyl)phosphine ligand, and are expected to be similar for this compound under optimized conditions.[2] Yields for entries 4-5 are reported as conversion of the aryl bromide with 4-fluorophenylboronic acid.[5]

Table 2: Coupling of this compound with Heteroaryl Bromides

| Entry | Heteroaryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | Tri(2-fluorophenyl)phosphine (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85[2] |

| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane/H₂O | 100 | - | 5-89 (range with various boronic acids)[6] |

Note: Yield for entry 1 is based on a reaction with phenylboronic acid and a (2-fluorophenyl)phosphine ligand.[2] The yield range in entry 2 is for the coupling of various heteroaryl boronic acids with a pyridine (B92270) derivative and indicates the feasibility of this transformation.[6]

Experimental Protocols

The following are detailed protocols for representative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions involving this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from a general procedure for Suzuki-Miyaura couplings.[2]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Tri(2-fluorophenyl)phosphine (0.04 mmol, 4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Toluene (4 mL, degassed)

-

Deionized water (1 mL, degassed)

-

Oven-dried reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the oven-dried reaction vessel containing a magnetic stir bar, add Pd(OAc)₂ and tri(2-fluorophenyl)phosphine.

-

Evacuate and backfill the vessel with an inert atmosphere. Repeat this cycle three times.

-

Under a positive pressure of the inert gas, add the aryl bromide, this compound, and K₃PO₄.

-

Add degassed toluene and deionized water via syringe.

-

Place the reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Protocol 2: Optimized Procedure for Fast Coupling of Unstable Fluorinated Boronic Acids

This protocol is based on conditions developed for the rapid coupling of unstable polyfluorophenyl boronic acids at room temperature.[4]

Materials:

-

Aryl chloride, bromide, or triflate (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

(2-Aminobiphenyl)chloro[dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine]palladium(II) (XPhos-Pd-G2) (0.02 mmol, 2 mol%)

-

Potassium phosphate (K₃PO₄) (0.5 M aqueous solution, 4 mL, degassed)

-

Tetrahydrofuran (THF) (2 mL, degassed)

-

Oven-dried reaction vessel with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To the oven-dried reaction vessel, add the aryl halide/triflate, this compound, and the palladium precatalyst.

-

Seal the vessel and replace the atmosphere with an inert gas by repeated cycles of vacuum and backfilling.

-

Add the degassed THF, followed by the degassed aqueous solution of K₃PO₄ via syringe.

-

Stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]

- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Rhodium-Catalyzed Reactions Involving 2-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key rhodium-catalyzed reactions utilizing 2-fluorophenylboronic acid. This versatile reagent serves as a valuable building block in organic synthesis, enabling the introduction of the 2-fluorophenyl moiety into a variety of molecular scaffolds. The protocols outlined below are based on established literature and are intended to serve as a practical guide for laboratory implementation.

Rhodium(III)-Catalyzed Three-Component Syn-Carboamination of Alkenes

This reaction allows for the direct synthesis of valuable amine-containing products, including α-amino acid derivatives, from readily available starting materials. The protocol provides a regioselective syn-carboamination of alkenes.[1]

Application and Significance

The three-component carboamination is a powerful tool for rapidly increasing molecular complexity. By forming both a carbon-carbon and a carbon-nitrogen bond in a single step, this method offers an efficient route to complex amines, which are prevalent in pharmaceuticals and biologically active compounds. The use of this compound introduces a fluorinated aryl group, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity.

Quantitative Data

| Entry | Alkene | Dioxazolone | Product | Yield (%) |

| 1 | Benzyl acrylate | 3-Methyl-1,4,2-dioxazol-5-one | Benzyl 2-(acetylamino)-3-(2-fluorophenyl)propanoate | 77 (general protocol) |

| 2 | Styrene | 3-Methyl-1,4,2-dioxazol-5-one | N-(1-(2-fluorophenyl)-2-phenylethyl)acetamide | (Not specified for 2-F) |

| 3 | 1-Octene | 3-Methyl-1,4,2-dioxazol-5-one | N-(1-(2-fluorophenyl)nonan-2-yl)acetamide | (Not specified for 2-F) |

Note: The 77% yield is reported for the general reaction with phenylboronic acid and serves as a representative example. Specific yields for this compound with all alkenes were not detailed in the primary literature.

Experimental Protocol

General Procedure for the Carboamination of Alkenes: [1]

-

To a 0.5-dram vial equipped with a magnetic stir bar, add [Cp*RhCl₂]₂ (0.0050 mmol, 5 mol%), sodium bicarbonate (0.03 mmol, 0.3 equiv), and this compound (0.25 mmol, 2.5 equiv).

-

In a separate vial, dissolve the dioxazolone (0.1 mmol, 1 equiv) and the alkene (0.3 mmol, 3 equiv) in 0.10 mL of methanol (B129727).

-

Transfer the methanol solution to the vial containing the catalyst and boronic acid.

-

Rinse the second vial with an additional 0.07 mL of methanol and transfer this to the reaction mixture.

-

Stir the reaction mixture at 25 °C for 16 hours.

-

Upon completion, remove the volatiles using a rotary evaporator.

-

The crude product can then be purified by silica (B1680970) gel chromatography.

Proposed Mechanism

The reaction is proposed to proceed through a catalytic cycle involving the rhodium(III) catalyst. The key steps include transmetalation of the aryl group from the boronic acid to the rhodium center, followed by a turnover-limiting migratory insertion of the alkene into the Rh-aryl bond. Subsequent coordination of the dioxazolone leads to the formation of a rhodium-nitrene species, which then undergoes reductive elimination to furnish the desired carboamination product.[1]

Rhodium-Catalyzed Heck-Type Reactions

While rhodium is more commonly associated with conjugate additions, under specific conditions, it can catalyze Heck-type couplings of arylboronic acids with α,β-unsaturated esters. The outcome of the reaction, whether it be a Heck-type product or a conjugate addition product, can be influenced by the steric environment around the rhodium catalyst.

Application and Significance

Heck-type reactions are fundamental in C-C bond formation, creating substituted alkenes that are precursors to a vast array of organic molecules. The ability to tune the selectivity between Heck-type and conjugate addition pathways offers significant synthetic flexibility.

Quantitative Data

Specific quantitative data for the rhodium-catalyzed Heck-type reaction of this compound was not available in the reviewed literature. The reaction's efficiency is highly dependent on the substrate and reaction conditions.

Experimental Considerations

For a successful Heck-type coupling, it is crucial to control the reaction conditions to favor β-hydride elimination over the hydrolysis of the alkylrhodium intermediate. This can be achieved by careful selection of ligands and solvents. The use of water as a solvent has been shown to be critical in some rhodium-catalyzed couplings of arylboronic acids to olefins.

Rhodium-Catalyzed Conjugate Addition Reactions

Rhodium complexes are well-known to catalyze the 1,4-conjugate addition of arylboronic acids to various Michael acceptors. While specific data for this compound is limited in readily available literature, the general reactivity of arylboronic acids in these transformations is high.

Application and Significance

Conjugate addition is a key method for the formation of carbon-carbon bonds, leading to the synthesis of β-functionalized carbonyl compounds and other important structural motifs. The introduction of a 2-fluorophenyl group via this method can be a crucial step in the synthesis of complex target molecules in drug discovery.

Experimental Workflow

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The reactions should be carried out in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of Biphenyl Derivatives Using 2-Fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biphenyl (B1667301) scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated biphenyl derivatives are of particular interest in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2][3] 2-Fluorophenylboronic acid is a versatile building block for introducing a 2-fluorophenyl moiety onto various aromatic and heteroaromatic systems via the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate, offering a powerful tool for creating complex molecular architectures.[4][6]

These application notes provide detailed protocols and guidance for the successful synthesis of biphenyl derivatives using this compound, with a focus on overcoming common challenges associated with electron-deficient boronic acids.

Challenges in Coupling with this compound

A primary challenge in using polyfluorinated boronic acids, including this compound, is their susceptibility to protodeboronation under the basic conditions required for the Suzuki-Miyaura coupling.[6][7] The electron-withdrawing nature of the fluorine atom increases the acidity of the boronic acid, making the C-B bond prone to cleavage.[6] This side reaction competes with the desired transmetalation step in the catalytic cycle, potentially leading to low yields of the target biphenyl derivative.[6][7]

Successful coupling, therefore, relies on a catalytic system that promotes a rapid rate of cross-coupling to outpace the rate of deboronation.[6] This is typically achieved by carefully selecting the palladium catalyst, ligand, base, and reaction conditions.[6][7]

Catalytic Cycle and Experimental Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general experimental workflow for synthesizing biphenyl derivatives using this compound is outlined below.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Degassed solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask)

-

Magnetic stirrer and heating mantle/oil bath

Protocol:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[8][9]

-

Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[8]

-

Atmosphere Inerting: Seal the flask and subject the mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen) to remove oxygen.[6][8]

-

Solvent Addition: Add the degassed solvent system via syringe.[6][8]

-